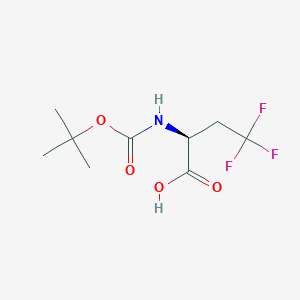

(S)-Boc-2-amino-4,4,4-trifluoro-butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13-5(6(14)15)4-9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUKFQMRNHNNQY-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181128-25-6 | |

| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-Boc-2-amino-4,4,4-trifluorobutyric Acid

Introduction: The Significance of Fluorinated Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug development, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount strategy for enhancing pharmacological properties. Fluorine's unique electronic characteristics can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to protein targets. Among the myriad of fluorinated building blocks, chiral trifluoromethylated amino acids are of particular interest. (S)-Boc-2-amino-4,4,4-trifluorobutyric acid, a non-proteinogenic amino acid, serves as a crucial chiral synthon in the synthesis of peptidomimetics and other pharmaceuticals. Its structural resemblance to leucine, with the trifluoromethyl group acting as a bioisosteric replacement for the isobutyl group, makes it an invaluable tool for medicinal chemists aiming to fine-tune the therapeutic index of drug candidates.[1][2] This guide provides an in-depth exploration of the primary and most scalable synthetic pathway to this valuable compound, focusing on the underlying chemical principles and offering detailed, field-proven protocols.

Core Synthesis Strategy: Asymmetric Alkylation of a Chiral Ni(II)-Glycine Complex

The most robust and scalable approach for the enantioselective synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid relies on the asymmetric alkylation of a chiral nickel(II) complex of a glycine Schiff base. This method, often referred to as Belokon's chiral glycine equivalent, offers high diastereoselectivity and has been successfully implemented on a large scale.[1][3] The overall synthetic workflow can be conceptually divided into four key stages:

-

Formation of the Chiral Ni(II)-Glycine Complex: The synthesis begins with the formation of a square-planar Ni(II) complex from a chiral ligand, nickel(II) ions, and glycine. The chiral ligand, typically derived from (S)-proline and 2-aminobenzophenone, creates a rigid chiral environment around the nickel center.

-

Diastereoselective Alkylation: The glycine moiety within the complex is deprotonated to form a nucleophilic enolate, which then undergoes a highly diastereoselective alkylation with a trifluoroethylating agent.

-

Decomplexation and Chiral Auxiliary Recovery: The desired amino acid is liberated from the nickel complex through acidic hydrolysis. A key advantage of this method is the ability to recover and recycle the chiral ligand.

-

Boc Protection: The final step involves the protection of the amino group of the synthesized (S)-2-amino-4,4,4-trifluorobutanoic acid with a tert-butyloxycarbonyl (Boc) group.

Figure 1: Overall workflow for the synthesis of (S)-Boc-2-amino-4,4,4-trifluorobutyric acid.

Mechanistic Insight: The Origin of Stereoselectivity

The remarkable diastereoselectivity of the alkylation step is the cornerstone of this synthetic strategy. The square-planar geometry of the Ni(II) complex, in conjunction with the chiral ligand, creates a sterically defined environment. The chiral ligand, (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, folds in a way that one face of the glycine-derived enolate is effectively shielded by the bulky phenyl group of the benzophenone moiety.[3][4] Consequently, the electrophile, 1,1,1-trifluoro-2-iodoethane, preferentially approaches from the less sterically hindered face, leading to the formation of the desired (S)-diastereomer with high fidelity.[5]

Figure 2: Simplified representation of the stereodirecting effect of the chiral ligand.

Detailed Experimental Protocols

The following protocols are based on a successfully demonstrated large-scale synthesis and are designed to be self-validating through in-process controls and characterization.[1]

Part 1: Diastereoselective Alkylation of the Ni(II)-Glycine Complex

This protocol details the alkylation of the pre-formed Ni(II) complex of the Schiff base derived from (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide and glycine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |

| Ni(II)-Glycine Complex ((S)-6) | - | 250.0 | 1.0 | 1.0 |

| 1,1,1-Trifluoro-2-iodoethane | 209.93 | 91.61 | 0.436 | 1.05 |

| Potassium Hydroxide (KOH) | 56.11 | 25.42 | 0.453 | 1.05 |

| Dimethylformamide (DMF) | 73.09 | 250 mL | - | - |

| Methanol (MeOH) | 32.04 | 225 mL | - | - |

| Water (H₂O) | 18.02 | 1250 mL | - | - |

Procedure:

-

To a suitable reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add the Ni(II)-glycine complex (S)-6 (250.0 g) and DMF (100 mL).

-

In a separate flask, dissolve 1,1,1-trifluoro-2-iodoethane (91.61 g) in DMF (50 mL).

-

In another flask, dissolve potassium hydroxide (25.42 g) in methanol (225 mL) and add DMF (100 mL).

-

Add the solutions of the electrophile and the base to the reaction vessel containing the Ni(II) complex.

-

Stir the mixture vigorously at 20-35 °C under a nitrogen atmosphere for 1 hour. The reaction progress can be monitored by TLC or HPLC.

-

Upon completion, add water (750 mL) to the reaction mixture and continue stirring for 1 hour at 20-40 °C to induce precipitation.

-

Add another portion of water (500 mL) and stir for an additional hour at the same temperature.

-

Collect the precipitate by filtration and wash it with water (2 x 500 mL).

-

Dry the solid product under vacuum to yield the alkylated Ni(II) complex.

Expected Outcome:

-

Yield: ~80-85%

-

Diastereomeric Excess (de): >99%

Part 2: Decomplexation and Liberation of (S)-2-amino-4,4,4-trifluorobutanoic Acid

Materials and Reagents:

| Reagent | Concentration | Amount (mL) |

| Alkylated Ni(II) Complex | - | ~280 g |

| 1,2-Dimethoxyethane (DME) | - | 660 mL |

| Hydrochloric Acid (HCl) | 6N | 660 mL |

| Water (H₂O) | - | 440 mL |

Procedure:

-

Suspend the dried alkylated Ni(II) complex in DME (660 mL) in a suitable reaction vessel.

-

Add 6N hydrochloric acid (660 mL) to the suspension and stir at 50-60 °C for 5 hours.

-

Cool the reaction mixture to 20-35 °C and add water (440 mL). Stir for 1.5 hours.

-

Filter the precipitate (chiral auxiliary hydrochloride) and wash it with DME, 6N HCl, and water. The chiral auxiliary can be recovered and recycled.

-

The green filtrate containing the crude (S)-2-amino-4,4,4-trifluorobutanoic acid is used directly in the next step.

Part 3: Boc Protection

This protocol is a general and effective method for the Boc protection of amino acids.[6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |

| (S)-2-amino-4,4,4-trifluorobutanoic acid | 157.09 | 1.0 | 1.0 | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.5 | 1.1 | 1.1 |

| Triethylamine (Et₃N) | 101.19 | 2.1 mL | 1.5 | 1.5 |

| Dioxane | - | ~1.2 mL | - | - |

| Water | - | ~1.2 mL | - | - |

| Ethyl Acetate (EtOAc) | - | - | - | - |

| 5% Citric Acid Solution | - | - | - | - |

Procedure:

-

Dissolve the crude (S)-2-amino-4,4,4-trifluorobutanoic acid (1.0 equiv) and triethylamine (1.5 equiv) in a 1:1 (v/v) mixture of dioxane and water (approximately 1.2 mL per mmol of amino acid).

-

At room temperature, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) with stirring.

-

Continue stirring for 2-4 hours, monitoring the reaction by TLC.

-

Dilute the mixture with water (approximately 1.5 mL per mmol of amino acid).

-

Extract the aqueous mixture twice with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.

-

Acidify the aqueous layer to pH 2-3 with a 5% citric acid solution.

-

Extract the product into ethyl acetate (3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

Alternative Synthetic Strategies: An Overview

While the Ni(II) complex-based asymmetric synthesis is highly effective, it is valuable for researchers to be aware of alternative approaches.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly enantioselective alternative for the synthesis of chiral amino acids.[7] Lipases, such as those from Pseudomonas cepacia or Candida antarctica, can selectively acylate or hydrolyze one enantiomer of a racemic mixture of 2-amino-4,4,4-trifluorobutanoic acid or its ester derivative.[8] This method can provide access to both enantiomers of the amino acid. However, a key limitation is that the maximum theoretical yield for the desired enantiomer is 50%.

Characterization of (S)-Boc-2-amino-4,4,4-trifluorobutyric Acid

Thorough characterization is essential to confirm the identity and purity of the final product.

| Property | Value |

| Molecular Formula | C₉H₁₄F₃NO₄ |

| Molecular Weight | 257.21 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 89-103 °C |

| Optical Rotation | [α]²⁰_D = -35 ± 2º (c=1 in MeOH) |

| Purity (HPLC) | ≥ 98% |

Note: The provided data is typical and may vary slightly between batches.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include a triplet for the methyl groups of the Boc protecting group, a multiplet for the α-proton, and multiplets for the β-protons, which will show coupling to the fluorine atoms.

-

¹³C NMR: Characteristic signals for the carbonyl carbons of the Boc and carboxylic acid groups, the α- and β-carbons, and the carbon of the trifluoromethyl group (which will appear as a quartet due to C-F coupling).

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Conclusion

The synthesis of (S)-Boc-2-amino-4,4,4-trifluorobutyric acid via the asymmetric alkylation of a chiral Ni(II)-glycine complex represents a highly efficient, scalable, and stereoselective method. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in medicinal chemistry and drug development to confidently produce this valuable building block. The understanding of the key factors governing the stereochemical outcome and the availability of robust, large-scale procedures are critical for the advancement of fluorine chemistry in the pharmaceutical industry.

References

-

Soloshonok, V. A., & Han, J. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]

-

Belokon, Y. N., et al. (1985). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 1865-1873. [Link]

-

Belokon, Y. N., et al. (2014). Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone; a case of configurationally stable stereogenic nitrogen. Beilstein Journal of Organic Chemistry, 10, 442-448. [Link]

-

Popkov, A., Nádvorník, M., & Kožíšek, J. (2008). {2-[(S)-({2-[(S)-1-Benzylpyrrolidine-2-carboxamido]phenyl}(phenyl)methylene)amino]-4-hydroxybutanoato-κ4 N,N′,N′′,O}nickel(II). Acta Crystallographica Section E: Structure Reports Online, 64(2), m364–m365. [Link]

-

Gómez-Bengoa, E., et al. (2012). Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes. Angewandte Chemie International Edition, 51(36), 9049-9053. [Link]

-

Belokon, Y. N., et al. (2013). Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. Amino Acids, 45(4), 691-718. [Link]

-

Nayab, S., Lee, H. I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2478. [Link]

-

AAPPTec. (n.d.). Attaching Boc Protecting Groups With BOC-ON. Technical Support Information Bulletin 1184. [Link]

-

Soloshonok, V. A., & Han, J. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. [Link]

-

Houng, J. Y., Wu, M. L., & Chen, S. T. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality, 8(6), 418-422. [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

-

Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]

-

Soloshonok, V. A., & Han, J. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. ResearchGate. [Link]

-

Nayab, S., Lee, H. I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. ResearchGate. [Link]

-

Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar Kemiai Folyoirat. [Link]

-

Kondratov, I. S., et al. (2016). Supporting Information Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – CF3O-containing analogue of natural lipophilic amino acids. Royal Society of Chemistry. [Link]

-

TU Delft Repository. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. [Link]

-

Belokon, Y. N., et al. (2014). NH-type of Chiral Ni(II) Complexes of Glycine Schiff Base: Design, Structural Evaluation, Reactivity and Synthetic Applications. European Journal of Organic Chemistry. [Link]

-

Magdesieva, T. V. (2021). Ni(II) Schiff-base Complexes as Chiral Electroauxiliaries and Methodological Platform for Stereoselective Electrochemical Functionalization of Amino Acids. The Chemical Record. [Link]

-

Popkov, A., Nádvorník, M., & Kožíšek, J. (2008). {2-[(S)-({2-[(S)-1-Benzylpyrrolidine-2-carboxamido]phenyl}(phenyl)methylene)amino]-4-hydroxybutanoato-κ4 N,N′,N′′,O}nickel(II). ResearchGate. [Link]

-

Li, Y., et al. (2018). Ni(II) Complexes with Schiff Base Ligands: Preparation, Characterization, DNA/Protein Interaction and Cytotoxicity Studies. Molecules. [Link]

-

Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar Kemiai Folyoirat. [Link]

Sources

- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Why is monoalkylation versus bis-alkylation of the Ni(II) complex of the Schiff base of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide and glycine so selective? MP2 modelling and topological QTAIM analysis of chiral metallocomplex synthons of α-amino acids used for the preparation of radiopharmaceuticals for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone; a case of configurationally stable stereogenic nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

(S)-Boc-2-amino-4,4,4-trifluoro-butyric acid: A Physicochemical Guide for Strategic Application in Drug Discovery

Foreword

The strategic incorporation of non-canonical amino acids represents a paradigm shift in modern medicinal chemistry, enabling the design of therapeutics with enhanced potency, stability, and bioavailability. Within this class, fluorinated amino acids have emerged as particularly powerful tools. This guide provides an in-depth physicochemical analysis of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid, a chiral building block of significant interest. Our objective is to move beyond a mere datasheet presentation, offering instead a comprehensive understanding of its properties and the experimental rationale for their determination, thereby empowering researchers to leverage this molecule to its fullest potential.

Introduction: The Trifluoromethyl Group as a Bioisosteric Powerhouse

The introduction of a trifluoromethyl (CF₃) group into a molecule is a well-established strategy for enhancing its drug-like properties. In the context of this compound, this modification is not trivial. The high electronegativity of the fluorine atoms creates a strong dipole and can significantly alter the acidity of nearby protons. This electronic perturbation can lead to enhanced binding interactions with biological targets. Furthermore, the CF₃ group can improve metabolic stability by blocking sites of enzymatic oxidation. Its lipophilic nature can also favorably modulate cell permeability and pharmacokinetic profiles.[1][2] This guide will dissect the key physicochemical parameters of this valuable compound, providing a foundational basis for its rational application.

Core Physicochemical Properties

A precise understanding of a molecule's intrinsic properties is fundamental to its effective use in synthesis and biological assays. The following tables summarize the known properties of this compound.

General and Structural Properties

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₄F₃NO₄ | [1][3] |

| Molecular Weight | 257.21 g/mol | [1][3] |

| Appearance | White to off-white powder | [1] |

| CAS Number | 181128-25-6 | [1][3] |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4,4,4-trifluorobutanoic acid | N/A |

Physical and Chiral Properties

| Property | Value | Source(s) |

| Melting Point | 89-103 °C (for the racemic mixture) | [2] |

| Optical Rotation ([α]D) | -35 ± 2º (c=1 in MeOH) | [1] |

| Storage Temperature | 0-8 °C | [1][2] |

Note: The melting point for the pure (S)-enantiomer may vary from the provided value for the racemic mixture.

Experimental Protocols for Comprehensive Characterization

To ensure the quality and consistency of this compound for research and development, a series of analytical experiments are essential. The following sections detail the methodologies and the rationale behind them.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for unambiguous structure elucidation and purity assessment. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all critical to confirm the connectivity of the atoms and the integrity of the trifluoromethyl group.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key expected signals would include a singlet around 1.4 ppm for the nine protons of the Boc-protecting group, and multiplets for the α- and β-protons of the amino acid backbone.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. This will show distinct signals for the carbonyl carbons of the acid and the Boc group, the quaternary carbon of the Boc group, the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling), and the α and β carbons.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A single signal is expected, the chemical shift of which is characteristic of the CF₃ group.

-

Data Analysis: Correlate the signals across the different spectra to confirm the complete structure. The purity can be estimated from the ¹H NMR by comparing the integral of the compound's signals to those of any impurities.

Diagram: NMR Characterization Workflow

Caption: Workflow for the structural confirmation of this compound via NMR.

Solubility Profiling

Causality: Solubility is a critical parameter that influences a compound's behavior in biological assays and its potential for formulation. Assessing solubility in both aqueous and organic solvents provides a comprehensive profile.

Step-by-Step Protocol (Shake-Flask Method):

-

Solvent Selection: Choose a panel of relevant solvents, such as water, phosphate-buffered saline (PBS, pH 7.4), ethanol, and dimethyl sulfoxide (DMSO).

-

Equilibration: Add an excess of the compound to a known volume of each solvent in a sealed vial.

-

Agitation: Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated HPLC method.

-

Reporting: Express the solubility in units of mg/mL or µg/mL.

pKa Determination

Causality: The acid dissociation constant (pKa) of the carboxylic acid group dictates the ionization state of the molecule at a given pH. This is crucial for understanding its interaction with biological targets and its absorption and distribution properties. The electron-withdrawing trifluoromethyl group is expected to lower the pKa of the carboxylic acid compared to its non-fluorinated analog.

Step-by-Step Protocol (Potentiometric Titration):

-

Solution Preparation: Prepare an aqueous solution of the compound with a precisely known concentration.

-

Titration: Titrate the solution with a standardized solution of NaOH while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration curve.

Diagram: Interdependency of Physicochemical Properties

Sources

An In-Depth Technical Guide on the Crystal Structure Determination of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid

Abstract

(S)-Boc-2-amino-4,4,4-trifluoro-butyric acid is a synthetic amino acid of significant interest in medicinal chemistry and drug development.[1][2] The incorporation of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of peptides and small molecule drugs.[1][2] Understanding the three-dimensional structure and intermolecular interactions of this building block at an atomic level is paramount for rational drug design. This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. While a definitive crystal structure is not publicly available as of this writing, this guide serves as a complete blueprint for its determination and analysis, grounded in established principles of organic chemistry and crystallography.

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design.[3] Fluorinated amino acids, such as (S)-2-amino-4,4,4-trifluorobutanoic acid, are particularly valuable as they can act as bioisosteres of natural amino acids like leucine.[3] The unique electronic properties of the trifluoromethyl group can modulate the conformational preferences of peptides and enhance their stability.[1]

A precise understanding of the crystal structure of N-protected forms, like the tert-butyloxycarbonyl (Boc) derivative, is crucial for several reasons:

-

Conformational Analysis: The crystal structure reveals the intrinsic conformational preferences of the molecule, which can influence the secondary structure of peptides into which it is incorporated.

-

Intermolecular Interactions: It provides a detailed map of hydrogen bonds and other non-covalent interactions, including those involving fluorine, which are critical for molecular recognition and crystal packing.[4][5]

-

Quality Control: For a chiral molecule, the crystal structure provides unambiguous proof of its absolute configuration.

This guide will walk researchers through the necessary steps to obtain and analyze the crystal structure of this compound, from chemical synthesis to crystallographic refinement.

Synthesis of this compound

The synthesis of the title compound begins with the asymmetric synthesis of the free amino acid, followed by the protection of the amino group with the Boc moiety.

Asymmetric Synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid

A robust method for the large-scale synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid involves the alkylation of a chiral nickel(II) complex of a glycine Schiff base.[3] This method allows for excellent stereocontrol.

Experimental Protocol:

-

Complex Formation: Prepare the chiral Ni(II) complex of the Schiff base derived from glycine and a suitable chiral auxiliary.

-

Alkylation: Alkylate this complex with 1,1,1-trifluoro-2-iodoethane in the presence of a base such as potassium hydroxide.[3] The nickel complex directs the alkylation to occur stereoselectively.

-

Decomplexation: Disassemble the resulting alkylated complex using a mild acid to release the free (S)-2-amino-4,4,4-trifluorobutanoic acid and recover the chiral auxiliary.[3]

N-Boc Protection

The protection of the amino group with di-tert-butyl dicarbonate ((Boc)₂O) is a standard and efficient procedure.[6]

Experimental Protocol:

-

Dissolution: Dissolve (S)-2-amino-4,4,4-trifluorobutanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Add sodium hydroxide (1.5 eq) and stir until all the amino acid has dissolved.

-

Reaction: Cool the solution to 0 °C and add di-tert-butyl dicarbonate (1.1 eq). Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Remove the dioxane under reduced pressure. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. Extract the product into ethyl acetate (3x).

-

Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound, often as an oil or a waxy solid.[7][8]

Crystallization of this compound

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For Boc-protected amino acids that are initially obtained as oils, a systematic approach to crystallization is required.[7]

Rationale for Crystallization Strategy

The goal is to slowly reach a state of supersaturation from which well-ordered crystals can nucleate and grow. The choice of solvent is critical and is based on the polarity of the molecule. This compound has both polar (carboxylic acid, carbamate) and non-polar (Boc group, trifluoroethyl side chain) regions.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute.

-

Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (the anti-solvent).

-

Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Diffusion at the interface can lead to crystal growth.

-

Pulping with a Weak Polar Solvent: If the compound is obtained as an oil, adding a seed crystal and a weak polar solvent can induce solidification and crystallization.[7]

Recommended Crystallization Protocol

-

Initial Screening: Dissolve small amounts of the purified oily product in various solvents of differing polarity (e.g., ethyl acetate, dichloromethane, acetone, methanol).

-

Solvent Selection: Identify a solvent in which the compound is moderately soluble.

-

Anti-Solvent Selection: Identify an anti-solvent in which the compound is poorly soluble but which is miscible with the chosen solvent (e.g., hexane, heptane, or diethyl ether).

-

Vapor Diffusion Setup:

-

Dissolve 5-10 mg of the compound in 0.5 mL of ethyl acetate.

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar containing 2-3 mL of hexane.

-

Allow the system to stand undisturbed at room temperature. The slow diffusion of hexane vapor into the ethyl acetate solution will gradually decrease the solubility of the compound, promoting crystallization.

-

-

Seeding: If crystallization does not occur, introducing a seed crystal from a previous attempt or by scratching the side of the vial can initiate nucleation.[7]

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.

Experimental Workflow

The process of crystal structure determination follows a well-defined workflow, from data collection to the final refined structure.

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

Data Reduction: The collected diffraction images are processed to determine the unit cell parameters and the intensities of each reflection.

-

Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using methods like direct methods or Patterson synthesis.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using a full-matrix least-squares algorithm to achieve the best fit between the observed and calculated structure factors.

-

Validation: The final structure is validated using established crystallographic metrics.

Analysis of the Crystal Structure

The final output of the crystallographic analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Expected Crystallographic Data

Based on typical structures of Boc-protected amino acids, the following is a table of plausible crystallographic data for this compound.

| Parameter | Expected Value |

| Chemical Formula | C₉H₁₄F₃NO₄ |

| Formula Weight | 257.21 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5 - 10 |

| b (Å) | 10 - 15 |

| c (Å) | 15 - 20 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1000 - 2500 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.3 - 1.5 |

| R-factor (%) | < 5 |

Molecular Geometry and Intermolecular Interactions

The analysis of the refined structure will reveal key features:

-

Absolute Configuration: The absolute configuration at the chiral center (C2) can be definitively confirmed as 'S'.

-

Conformation: The torsion angles of the backbone and the side chain will define the molecule's preferred conformation in the solid state.

-

Hydrogen Bonding: The carboxylic acid and the N-H of the carbamate are strong hydrogen bond donors. The carbonyl oxygens are strong acceptors. A common motif in the crystal packing of such molecules is the formation of hydrogen-bonded chains or dimers involving the carboxylic acid groups.

-

Fluorine Interactions: The trifluoromethyl group can participate in various weak intermolecular interactions, such as C-H···F-C and C-F···F-C contacts, which can play a significant role in the overall crystal packing.[9]

Caption: A diagram illustrating potential hydrogen bonding and weak interactions in the crystal lattice.

Conclusion

The determination of the single-crystal X-ray structure of this compound is an essential step in characterizing this important building block for drug discovery. This technical guide has provided a comprehensive, step-by-step methodology for its synthesis, crystallization, and structural analysis. The insights gained from the crystal structure, particularly regarding conformation and intermolecular interactions, will be invaluable for researchers and scientists in the rational design of novel therapeutics. The protocols and rationale presented herein are designed to be a self-validating system, ensuring that researchers can confidently pursue the determination of this and similar crystal structures.

References

-

Cole, J. C., & Taylor, R. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, 22(3), 1545–1557. [Link]

-

Choudhury, A. R. (2018). Intermolecular interactions involving fluorine in small organic molecules: A structural, computational and charge density analysis. Acta Crystallographica Section A: Foundations and Advances, 74(a1), e283. [Link]

-

Singla, L., Kumar, A., Robertson, C. M., Munshi, P., & Choudhury, A. R. (2023). Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm, 25(5), 853-861. [Link]

-

Cole, J. C., & Taylor, R. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Figshare. [Link]

-

Cole, J. C., & Taylor, R. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. ResearchGate. [Link]

-

Mykhailiuk, P. K., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(23), 4307. [Link]

-

Shandong Jincheng Kerui Chemical Co Ltd. (2021). Crystallization method of Boc-amino acid. Eureka | Patsnap. [Link]

-

PubChem. N-Boc-L-leucine L-leucine. [Link]

-

ResearchGate. (2023). Stereoselective Synthesis of Boc‐Protected. [Link]

-

PubChem. L-Leucine, N-((1,1-dimethylethoxy)carbonyl)-. [Link]

-

PubChem. N-Boc-L-Leucine Hydrate. [Link]

-

Magaji, M. A., Chen, B., & Robertson, C. C. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 5), 486–491. [Link]

-

ResearchGate. Synthesis of Boc protected α-Tfm-Ala. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

PubChem. BOC-D-alanine. [Link]

-

Qiu, X.-L., & Qing, F.-L. (2002). Practical synthesis of Boc-protected cis-4-trifluoromethyl and cis-4-difluoromethyl-L- prolines. The Journal of Organic Chemistry, 67(20), 7162–7164. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. CAS 62965-35-9: boc-L-tert-leucine | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

The Trifluoromethyl Group in Amino Acid Chemistry: A Technical Guide to Unlocking Novel Biological Functions

Abstract

The strategic incorporation of trifluoromethyl (CF₃) groups into amino acids represents a cornerstone of modern medicinal chemistry and chemical biology. This technical guide provides an in-depth exploration of the profound biological significance of trifluoromethyl-containing amino acids. We will dissect the unique physicochemical properties conferred by the CF₃ group and elucidate how these properties are leveraged to enhance the therapeutic potential of peptides and small molecule drugs. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the application of these powerful chemical entities. We will explore their role in improving metabolic stability, modulating conformational preferences, enhancing target affinity, and serving as sensitive probes for ¹⁹F NMR spectroscopy. Detailed experimental workflows and illustrative diagrams are provided to bridge theory with practical application.

The Physicochemical Impact of Trifluoromethylation on Amino Acids

The trifluoromethyl group is a bioisostere often used to replace a methyl group or a hydrogen atom in a drug candidate.[1] Its introduction into an amino acid scaffold fundamentally alters the molecule's properties in several key ways that are highly advantageous for drug design.

-

Enhanced Metabolic Stability: One of the most significant benefits of incorporating a trifluoromethyl group is the dramatic increase in metabolic stability.[1][2] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen (C-H) bond.[3][4] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[1] By strategically placing a CF₃ group at a known metabolic hotspot, that metabolic pathway can be effectively blocked, leading to a longer drug half-life and improved bioavailability.[1][4]

-

Increased Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a methyl group.[5] This increased lipophilicity can enhance a molecule's ability to cross biological membranes, improving oral bioavailability and cell permeability.[6][7][8] This property is crucial for drugs targeting intracellular proteins or needing to cross the blood-brain barrier.[4][9]

-

Potent Electron-Withdrawing Effects: The high electronegativity of the three fluorine atoms makes the CF₃ group a strong electron-withdrawing substituent.[3][10] This can significantly alter the pKa of nearby functional groups, influencing the molecule's ionization state at physiological pH. This modulation can be critical for optimizing interactions with biological targets, such as improving hydrogen bonding or electrostatic interactions within a protein's binding pocket.[3]

-

Conformational Control: The steric bulk of the trifluoromethyl group, which is larger than a methyl group, can impose specific conformational constraints on the amino acid side chain and the peptide backbone.[3][11] This can be used to lock a peptide into a bioactive conformation, thereby increasing its potency and selectivity for a particular receptor or enzyme.[11] For instance, in 4-(trifluoromethyl)prolines, the CF₃ group preferentially adopts an equatorial position, which influences the pKa values, lipophilicity, and the kinetics of amide bond rotation.[11]

Applications in Drug Discovery and Development

The unique properties of trifluoromethyl-containing amino acids have made them invaluable tools in the development of novel therapeutics across various disease areas, including oncology, virology, and neurology.[9][12]

Enhancing Peptide and Small Molecule Therapeutics

The incorporation of trifluoromethylated amino acids into peptide-based drugs can overcome common challenges such as poor metabolic stability and low bioavailability.[6] The CF₃ group can shield adjacent peptide bonds from enzymatic cleavage by proteases, significantly increasing the in vivo half-life of the therapeutic peptide.[6]

In small molecule drug design, the trifluoromethyl group is a common feature in many FDA-approved drugs.[10][13] For example, the anti-inflammatory drug Celecoxib contains a trifluoromethyl group that is crucial for its selective inhibition of the COX-2 enzyme.[2] Similarly, the antidepressant Fluoxetine (Prozac) utilizes a trifluoromethyl group to enhance its efficacy.[3][10]

Case Study: Trifluoromethyl Ketones as Protease Inhibitors

Trifluoromethyl ketones (TFMKs) are potent inhibitors of certain classes of proteases. However, they often suffer from rapid in vivo metabolism where the ketone is reduced to a less active alcohol.[14] To overcome this, researchers have designed trifluoropyruvamides (TFPAs), which incorporate an additional electron-withdrawing carbonyl group. This modification stabilizes the hydrated form of the ketone, making it more resistant to metabolic reduction and improving its potential as a drug candidate.[14]

Trifluoromethylated Amino Acids as ¹⁹F NMR Probes

The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance and high gyromagnetic ratio. Trifluoromethyl groups are particularly advantageous as ¹⁹F NMR tags for studying proteins for several reasons:

-

Signal Amplification: The three equivalent fluorine nuclei in a CF₃ group provide a threefold amplification of the NMR signal compared to a single fluorine atom.[15][16]

-

Sensitivity to Environment: The ¹⁹F chemical shift is highly sensitive to the local microenvironment, including changes in polarity, solvent exposure, and protein conformation.[15][16][17] This allows for the detailed study of protein dynamics, folding, and ligand binding.[17][18]

-

Reduced Chemical Shift Anisotropy (CSA): Fast methyl rotation in the CF₃ group averages the chemical shift anisotropy, leading to narrower signals, which is especially beneficial for studying large proteins at high magnetic fields.[15][16]

The site-specific incorporation of a trifluoromethyl-containing amino acid, such as trifluoromethyl-L-phenylalanine, into a protein allows researchers to monitor conformational changes at specific locations within the protein in response to ligand binding or other perturbations.[17]

Synthesis of Trifluoromethyl-Containing Amino Acids

The development of synthetic methods for the efficient and selective introduction of a trifluoromethyl group into amino acids has been an area of intense research.[19][20] Various strategies have been developed, including:

-

From Trifluoromethylated Building Blocks: One common approach is to start with a small, readily available trifluoromethylated precursor and build the amino acid scaffold around it.[21]

-

Late-Stage Trifluoromethylation: More recently, methods for the direct trifluoromethylation of amino acid derivatives have been developed, often using radical-based approaches.[22][23] These methods are advantageous as they can be applied to more complex molecules at a later stage in the synthetic sequence.

The choice of synthetic route depends on the specific target amino acid and the desired stereochemistry.[19][24][25]

Experimental Protocols

Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a typical in vitro assay to assess the metabolic stability of a compound containing a trifluoromethyl group compared to its non-fluorinated analog.[1]

Materials:

-

Test compounds (trifluoromethylated and non-trifluoromethylated analogs)

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well plate

-

Incubator (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare working solutions of the test compounds and control compounds in a suitable solvent (e.g., DMSO, diluted in buffer). Prepare the NADPH regenerating system solution in phosphate buffer.

-

Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

-

Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the rate constant of metabolism (k). The in vitro half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-3-Trifluoromethylphenylalanine

This protocol describes the incorporation of a trifluoromethylated amino acid into a peptide chain using standard Fmoc-based solid-phase peptide synthesis.[9]

Materials:

-

Fmoc-L-3-Trifluoromethylphenylalanine

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected natural amino acids

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Diethyl ether

-

RP-HPLC system for purification

-

Mass spectrometer for analysis

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat once.

-

Washing: Thoroughly wash the resin with DMF and DCM.

-

Amino Acid Coupling: Dissolve Fmoc-L-3-Trifluoromethylphenylalanine (3-5 equivalents) and the coupling reagent in DMF. Add the base and add the solution to the resin. Agitate for 1-2 hours.

-

Washing: Thoroughly wash the resin with DMF and DCM.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet and wash with cold diethyl ether.

-

Purification and Analysis: Purify the crude peptide by RP-HPLC and confirm its identity by mass spectrometry.

Visualizations

Diagrams

Caption: Logical relationship of CF₃ group properties to biological outcomes.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) with a CF₃-amino acid.

Conclusion

Trifluoromethyl-containing amino acids are more than just fluorinated building blocks; they are powerful tools that enable medicinal chemists and protein engineers to rationally design molecules with superior therapeutic properties. Their ability to enhance metabolic stability, modulate lipophilicity and conformation, and serve as sensitive NMR probes has solidified their importance in modern drug discovery. As synthetic methodologies continue to advance, the accessibility and application of these unique amino acids will undoubtedly expand, leading to the development of the next generation of innovative therapeutics.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (URL: [Link])

-

Design and biological activity of trifluoromethyl containing drugs - Wechem. (URL: [Link])

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH. (URL: [Link])

-

Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain - PubMed. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (URL: [Link])

-

Trifluoromethyl group - Wikipedia. (URL: [Link])

-

Synthetic Strategies to Alpha-Trifluoromethyl and Alpha-Difluoromethyl Substituted Alpha-Amino Acids - PubMed. (URL: [Link])

-

Synthesis of complex unnatural fluorine-containing amino acids - PMC - NIH. (URL: [Link])

-

Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development. (URL: [Link])

-

Novel synthesis of alpha-trifluoromethylated alpha-amino acid derivatives from gamma-hydroxy-alpha-fluoro-alpha-trifluoromethyl carboxamides - PubMed. (URL: [Link])

-

Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC - NIH. (URL: [Link])

-

19 F-NMR analyses enabled by direct trifluoromethylation. (a) 19 F-NMR... - ResearchGate. (URL: [Link])

-

The Role of Trifluoromethylated Amino Acids in Modern Drug Discovery. (URL: [Link])

-

Trifluoromethylated Compounds: Enhancing Bioactivity in Drug Design. (URL: [Link])

-

Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC - PubMed Central. (URL: [Link])

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - MDPI. (URL: [Link])

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (URL: [Link])

-

Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - NIH. (URL: [Link])

-

Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC - NIH. (URL: [Link])

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])

-

Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity | Journal of the American Chemical Society. (URL: [Link])

-

Fluorine: A new element in protein design - PMC - PubMed Central. (URL: [Link])

-

The Role of Trifluoromethylated Amino Acids in Modern Drug Discovery. (URL: [Link])

-

Selective Radical Trifluoromethylation of Native Residues in Proteins - ACS Publications. (URL: [Link])

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (URL: [Link])

-

Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PMC - PubMed Central. (URL: [Link])

-

Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F. (URL: [Link])

-

Protecting group free radical C–H trifluoromethylation of peptides - PMC - NIH. (URL: [Link])

-

(PDF) Protecting Group Free Radical C-H Trifluoromethylation of Peptides - ResearchGate. (URL: [Link])

-

CHAPTER 10: Perfluoroalkylated Biomolecules for Medicinal Chemistry and Biological Studies - Books. (URL: [Link])

-

Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry - Reddit. (URL: [Link])

-

Protecting group free radical C–H trifluoromethylation of peptides - RSC Publishing. (URL: [Link])

-

Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors | Journal of the American Chemical Society. (URL: [Link])

-

Trifluoromethyl group: an effective xenobiotic function for peptide backbone modification Perspective - CNR-IRIS. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 11. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 13. mdpi.com [mdpi.com]

- 14. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Protecting group free radical C–H trifluoromethylation of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Novel synthesis of alpha-trifluoromethylated alpha-amino acid derivatives from gamma-hydroxy-alpha-fluoro-alpha-trifluoromethyl carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Evolution of (S)-Boc-2-amino-4,4,4-trifluoro-butyric Acid: A Keystone in Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into amino acid scaffolds represents a paradigm shift in medicinal chemistry, offering unparalleled control over the metabolic stability, bioavailability, and conformational properties of peptide-based therapeutics. Among the repertoire of fluorinated amino acids, (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid has emerged as a particularly valuable building block. Its trifluoromethyl group serves as a bioisostere for the isopropyl group of leucine, providing a unique tool for fine-tuning the pharmacological profiles of drug candidates. This in-depth technical guide chronicles the discovery and historical development of this important compound, from the foundational research into trifluoromethylated amino acids to the advent of sophisticated, large-scale asymmetric synthetic routes that have enabled its widespread application in contemporary drug development. We will delve into the causality behind the evolution of its synthesis, present detailed experimental protocols for its preparation, and discuss its profound impact on the pharmaceutical landscape.

Historical Context: The Dawn of Fluorinated Amino Acids

The journey to this compound begins with the broader exploration of trifluoromethyl-containing organic molecules. Early investigations into the biological effects of such compounds date back to the first half of the 20th century. However, it was the pioneering work in the 1950s that laid the groundwork for the synthesis of trifluoromethylated amino acids. A notable early contribution to this field was a 1955 paper by H. M. Walborsky, M. Baum, and D. F. Loncrini, which detailed the synthesis and microbiological activities of ι-trifluoromethyl amino acids. This seminal work highlighted the potential of this novel class of compounds and spurred further research into their synthesis and biological properties. Subsequent work by Loncrini and Walborsky in 1964 on the synthesis of 2-amino-3-trifluoromethylbutyric acid further demonstrated the growing interest and developing methodologies in this area of organic chemistry.[1]

The initial syntheses were often challenging, yielding racemic mixtures and requiring harsh reaction conditions. However, the unique properties conferred by the trifluoromethyl group—such as increased metabolic stability and altered acidity and basicity of neighboring functional groups—were compelling enough to drive the development of more refined synthetic strategies. The realization that trifluoromethylated amino acids could act as mimics of natural amino acids, thereby potentially inhibiting enzymes or modulating receptor interactions, was a critical conceptual leap that paved the way for their use in drug design.

The Emergence of (S)-2-Amino-4,4,4-trifluorobutanoic Acid as a Leucine Bioisostere

The structural similarity between the trifluoromethyl group (-CF3) and the isopropyl group of the natural amino acid leucine was a key insight that propelled 2-amino-4,4,4-trifluorobutanoic acid into the spotlight of medicinal chemistry. This bioisosteric relationship allows for the substitution of leucine with its trifluorinated analog in peptide sequences, leading to peptidomimetics with potentially enhanced therapeutic properties.[2][3] The trifluoromethyl group can improve a drug candidate's metabolic stability by blocking sites of enzymatic oxidation. Furthermore, its high electronegativity can influence peptide conformation and binding affinity to target proteins.

The demand for enantiomerically pure (S)-2-amino-4,4,4-trifluorobutanoic acid grew in tandem with the increasing sophistication of drug design. The incorporation of a specific stereoisomer is crucial for ensuring selective interaction with chiral biological targets such as enzymes and receptors. Consequently, the development of asymmetric synthetic routes to obtain the desired (S)-enantiomer became a major focus of research and development efforts.

Evolution of Synthetic Methodologies: From Racemic Mixtures to Asymmetric Synthesis

The progression of synthetic methods for 2-amino-4,4,4-trifluorobutanoic acid reflects the broader advancements in organic synthesis over the past few decades. Early approaches often resulted in racemic mixtures, which then required challenging and often inefficient chiral resolution steps. The modern era of drug development, with its stringent requirements for enantiopurity and scalability, necessitated the development of de novo asymmetric syntheses.

A significant breakthrough in this area has been the use of chiral nickel(II) complexes of glycine Schiff bases.[2][3] This elegant approach allows for the stereoselective alkylation of a glycine template, thereby establishing the desired (S)-stereochemistry at the α-carbon. The causality behind this choice of methodology lies in its high diastereoselectivity, operational simplicity, and the ability to recycle the chiral auxiliary, making it a cost-effective and scalable solution for industrial production.

Key Asymmetric Synthesis Workflow

The currently favored asymmetric synthesis involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base with 1,1,1-trifluoro-2-iodoethane. The chiral ligand on the nickel complex directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent acidic hydrolysis cleaves the chiral auxiliary and the Schiff base to yield the free amino acid, (S)-2-amino-4,4,4-trifluorobutanoic acid. The amino group is then typically protected with a tert-butyloxycarbonyl (Boc) group to facilitate its use in solid-phase peptide synthesis.

Caption: Asymmetric synthesis of this compound.

Detailed Experimental Protocol: Asymmetric Synthesis

The following protocol is a representative example of a modern, scalable asymmetric synthesis of the title compound, adapted from published procedures.[2][4]

Step 1: Diastereoselective Alkylation

-

To a solution of the chiral Ni(II) complex of the glycine Schiff base (1.0 equivalent) in deoxygenated N,N-dimethylformamide (DMF), add 1,1,1-trifluoro-2-iodoethane (1.05 equivalents).

-

Cool the mixture to the desired temperature (e.g., room temperature) under an inert atmosphere (e.g., argon).

-

Slowly add a solution of potassium hydroxide in methanol (1.05 equivalents) to the reaction mixture.

-

Stir the mixture for a specified time until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by pouring the mixture into water, which will precipitate the alkylated Ni(II) complex.

-

Filter the precipitate, wash with water, and dry under vacuum to obtain the crude alkylated complex.

Step 2: Hydrolysis and Boc Protection

-

Suspend the crude alkylated Ni(II) complex in a mixture of an appropriate solvent (e.g., dimethoxyethane) and aqueous hydrochloric acid.

-

Heat the mixture to facilitate the hydrolysis of the complex and the Schiff base.

-

After cooling, filter to remove the chiral auxiliary, which can be recovered and recycled.

-

Neutralize the filtrate containing the hydrochloride salt of (S)-2-amino-4,4,4-trifluorobutanoic acid.

-

Add di-tert-butyl dicarbonate ((Boc)2O) and a suitable base (e.g., triethylamine or sodium bicarbonate) to the aqueous solution of the amino acid.

-

Stir the reaction mixture at room temperature until the Boc protection is complete.

-

Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or chromatography to afford this compound as a white solid.

Physicochemical Properties and Characterization

The unique structural features of this compound impart it with distinct physicochemical properties that are important for its application in synthesis and drug design.

| Property | Value |

| Molecular Formula | C9H14F3NO4 |

| Molecular Weight | 257.21 g/mol |

| Appearance | White to off-white powder/solid |

| Melting Point | 89-103 °C |

| CAS Number | 181128-25-6 |

| Solubility | Soluble in many organic solvents |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc protecting group (a singlet at ~1.4 ppm), the α-proton (a multiplet), and the β-methylene protons (diastereotopic multiplets due to the adjacent chiral center and coupling to the fluorine atoms).

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons, the quaternary carbon of the Boc group, the α-carbon, the β-carbon (split by the fluorine atoms), and the trifluoromethyl carbon (a quartet due to C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet or a narrow multiplet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak or a fragment corresponding to the loss of the Boc group, depending on the ionization method used.

Applications in Drug Development and Beyond

The primary application of this compound is as a building block in the synthesis of peptide-based therapeutics.[5] Its incorporation into peptide sequences can lead to:

-

Enhanced Metabolic Stability: The trifluoromethyl group is resistant to enzymatic degradation, which can increase the in vivo half-life of a peptide drug.

-

Improved Pharmacokinetic Properties: The lipophilicity of the trifluoromethyl group can enhance membrane permeability and oral bioavailability.

-

Modulation of Biological Activity: As a leucine bioisostere, it can fine-tune the binding affinity of a peptide to its target receptor or enzyme.

Beyond peptide synthesis, this compound and its derivatives are valuable tools in biochemical research for probing enzyme mechanisms and protein-protein interactions. The trifluoromethyl group can serve as a ¹⁹F NMR probe for studying protein structure and dynamics in their native environment.

Caption: Key application areas of the title compound.

Future Outlook

The importance of fluorinated amino acids in drug discovery is poised to grow, and this compound will undoubtedly remain a key player in this field. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, including biocatalytic approaches. Furthermore, the continued exploration of its use in novel therapeutic modalities, such as stapled peptides and proteolysis-targeting chimeras (PROTACs), will expand its impact on medicine. The unique properties of this seemingly simple molecule will continue to provide medicinal chemists with a powerful tool for addressing complex therapeutic challenges.

References

-

Walborsky, H. M., Baum, M., & Loncrini, D. F. (1955). The Syntheses of ι-Trifluoromethyl Amino Acids. II. Their Microbiological Activities. Journal of the American Chemical Society, 77(13), 3637–3640. [Link]

-

Loncrini, D. F., & Walborsky, H. M. (1964). The Synthesis of 2-Amino-3-trifluoromethylbutyric Acid. Journal of Medicinal Chemistry, 7(3), 369–370. [Link]

-

Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]

-

Soloshonok, V. A., et al. (2019). Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. Organic Process Research & Development, 23(4), 644-651. [Link]

-

PubChem. (2S)-2-amino-4,4,4-trifluorobutanoic acid. [Link]

-

Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1727-1739. [Link]

Sources

An In-depth Technical Guide to (S)-Boc-2-amino-4,4,4-trifluoro-butyric Acid Derivatives and Analogs

Abstract

The strategic incorporation of fluorine into amino acid scaffolds represents a cornerstone of modern medicinal chemistry and drug discovery. The trifluoromethyl group, in particular, imparts unique physicochemical properties that can profoundly influence molecular conformation, metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid, a key chiral building block, and its derivatives. We will explore robust synthetic methodologies for the core scaffold, strategies for analog development, the resulting impact on biological properties, and applications in the design of advanced therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of trifluoromethylated amino acids.

Introduction: The Power of the Trifluoromethyl Group in Amino Acid Design

For decades, the rational design of pharmaceuticals has leveraged the unique properties of fluorine.[1][2][3] Replacing hydrogen with fluorine can induce significant, often beneficial, changes in a molecule's biological profile. The trifluoromethyl (CF₃) group is a particularly powerful substituent due to its strong electron-withdrawing nature, high lipophilicity, and steric bulk, which is comparable to an isopropyl group.[4][5] When incorporated into amino acids, the CF₃ group can:

-

Enhance Metabolic Stability: The strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, prolonging the half-life of a drug candidate.[2][3]

-

Modulate pKa: The inductive effect of the CF₃ group can lower the pKa of nearby basic amines, influencing their ionization state at physiological pH and affecting receptor interactions.[2][3]

-

Increase Binding Affinity: The lipophilic nature of the CF₃ group can promote favorable hydrophobic interactions within a protein's binding pocket.

-

Induce Favorable Conformations: The steric demand of the CF₃ group can restrict bond rotation, locking a peptide or small molecule into a bioactive conformation.[6][7]

This compound, an analog of leucine, is an exemplary building block that provides access to these advantages.[4][5] Its protected amine (Boc) and chiral center make it a versatile starting material for solid-phase peptide synthesis and the construction of complex bioactive molecules.[8][9]

Synthesis of the Core Scaffold: (S)-2-Amino-4,4,4-trifluorobutanoic Acid

The asymmetric synthesis of the core amino acid is critical for its application. Several robust methods have been developed, with the alkylation of chiral glycine equivalents being one of the most efficient and scalable approaches.

Asymmetric Alkylation of a Chiral Nickel(II) Complex

A highly effective and scalable method relies on the diastereoselective alkylation of a chiral Ni(II) complex of a glycine Schiff base.[10][11] This method offers high stereochemical control and uses a recyclable chiral auxiliary, making it suitable for large-scale preparations.[4][5][12]

The general workflow involves three key stages: complexation, alkylation, and disassembly/derivatization.

Caption: General workflow for the asymmetric synthesis of protected (S)-2-amino-4,4,4-trifluorobutanoic acid.

Detailed Experimental Protocol: Asymmetric Synthesis via Ni(II) Complex

This protocol is a representative example based on established literature.[4][5][12]

Part A: Alkylation

-

Reaction Setup: To a stirred solution of the chiral Ni(II) complex of the glycine Schiff base (1.0 eq.) in anhydrous DMF, add solid base (e.g., powdered K₂CO₃ or DBU, 1.5 eq.).

-

Reagent Addition: Add 2,2,2-trifluoroethyl iodide (CF₃CH₂I, 1.2 eq.) dropwise at room temperature.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is a mixture of diastereomers of the alkylated complex.

Part B: Disassembly and Protection

-

Hydrolysis: Dissolve the crude alkylated complex in a mixture of methanol and 3N aqueous HCl.

-

Heating: Heat the mixture to reflux for 4-6 hours to disassemble the complex and hydrolyze the Schiff base. The chiral auxiliary precipitates upon cooling and can be recovered by filtration for reuse.[4]

-

Purification: Concentrate the aqueous filtrate to obtain the crude amino acid hydrochloride salt.

-

Boc Protection: Dissolve the crude salt in a mixture of dioxane and water. Adjust the pH to 9-10 with a suitable base (e.g., Na₂CO₃). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and stir at room temperature overnight.

-

Final Workup: Acidify the reaction mixture with 1N HCl to pH 2-3 and extract the N-Boc protected amino acid with ethyl acetate. Dry the organic layer and concentrate to yield the final product, which can be further purified by crystallization or chromatography.

This method reliably produces the target (S)-enantiomer with high diastereoselectivity (typically >95%) and good overall yields.[4][10]

Derivatives and Analogs: Expanding Chemical Space

The (S)-Boc-2-amino-4,4,4-trifluorobutyric acid scaffold is a versatile platform for creating a wide array of derivatives and analogs for structure-activity relationship (SAR) studies.

Peptide Synthesis

The most direct application is its use as a building block in solid-phase peptide synthesis (SPPS).[8][9] The Boc protecting group is readily cleaved under acidic conditions (e.g., TFA), allowing for standard peptide coupling reactions with reagents like HBTU or HATU. Incorporating this unnatural amino acid into a peptide sequence can dramatically alter its properties.

| Property | Natural Leucine | (S)-4,4,4-Trifluorobutanoic Acid Moiety | Rationale for Change[2][3][13] |

| Side Chain | -CH₂CH(CH₃)₂ | -CH₂CF₃ | Bioisosteric replacement of isopropyl with trifluoromethyl. |

| Lipophilicity (logP) | ~1.8 | Higher | The CF₃ group is significantly more lipophilic than CH₃ groups. |

| Metabolic Stability | Susceptible to oxidation | Highly resistant | Strong C-F bonds resist enzymatic degradation. |

| Helical Propensity | High | Enhanced | Increased hydrophobicity of the side chain can stabilize α-helical structures. |

Further Derivatization

Beyond peptides, the core scaffold can be modified at its two primary functional groups:

-

Carboxylic Acid Modification: The carboxyl group can be converted to esters, amides, or reduced to a primary alcohol. This allows for the synthesis of peptidomimetics, enzyme inhibitors, or chiral ligands.

-

Amine Modification: After deprotection of the Boc group, the free amine can be acylated, alkylated, or used in reductive amination reactions to generate a diverse library of N-substituted analogs.

Caption: Key derivatization strategies for the core scaffold.

Applications in Drug Discovery and Chemical Biology